Chlorofluorooxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorofluorooxirane is an organic compound with the molecular formula C₂H₂ClFO. It is a member of the oxirane family, which are three-membered cyclic ethers. The presence of chlorine and fluorine atoms in its structure makes it a unique compound with distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorofluorooxirane can be synthesized through various methods. One common method involves the reaction of epichlorohydrin with hydrogen fluoride in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound and allows for efficient production.
Chemical Reactions Analysis
Types of Reactions
Chlorofluorooxirane undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different fluorinated and chlorinated compounds.
Substitution: this compound can undergo substitution reactions where the chlorine or fluorine atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions vary depending on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of chlorofluoroacetaldehyde, while reduction can produce chlorofluoroethanol.
Scientific Research Applications
Chlorofluorooxirane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce fluorine and chlorine atoms into various molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects on living organisms.
Medicine: It is investigated for its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which chlorofluorooxirane exerts its effects involves its interaction with various molecular targets. The presence of chlorine and fluorine atoms allows it to form strong bonds with other molecules, leading to the formation of stable complexes. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to chlorofluorooxirane include other halogenated oxiranes, such as:
- Chloromethyloxirane
- Fluoromethyloxirane
- Dichloromethyloxirane
Uniqueness
This compound is unique due to the presence of both chlorine and fluorine atoms in its structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications.
Properties
CAS No. |
87498-71-3 |
---|---|
Molecular Formula |
C2H2ClFO |
Molecular Weight |
96.49 g/mol |
IUPAC Name |
2-chloro-2-fluorooxirane |
InChI |
InChI=1S/C2H2ClFO/c3-2(4)1-5-2/h1H2 |
InChI Key |
VBABYXDQBXUZIS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.